molecular formula C9H8N2O2 B2729939 6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester CAS No. 1427423-59-3

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester

Cat. No.: B2729939
CAS No.: 1427423-59-3
M. Wt: 176.175
InChI Key: WSSXMHWFUBRWDR-UHFFFAOYSA-N
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Description

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Scientific Research Applications

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the Suzuki–Miyaura-coupling . This is a type of cross-coupling reaction, where the boron moiety can be converted into a broad range of functional groups .

Future Directions

The future directions of this compound involve its use in the synthesis of various pharmaceutical and biologically active compounds . It’s also expected to play a significant role in the development of new organic synthesis protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester typically involves the reaction of 3-methylpyridine-2-carboxylic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: 6-Cyano-3-methyl-pyridine-2-carboxylic acid.

    Reduction: 6-Amino-3-methyl-pyridine-2-carboxylic acid methyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-2-pyridinecarboxylic acid methyl ester
  • 3-Methyl-2-pyridinecarboxylic acid
  • 6-Amino-3-methyl-pyridine-2-carboxylic acid methyl ester

Uniqueness

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester is unique due to the presence of both a cyano group and a methyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 6-cyano-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-4-7(5-10)11-8(6)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSXMHWFUBRWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427423-59-3
Record name methyl 6-cyano-3-methylpyridine-2-carboxylate
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